Cas no 1225666-13-6 (2-Bromo-N-(4-isopropylbenzyl)propanamide)
2-Bromo-N-(4-isopropylbenzyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-N-(4-isopropylbenzyl)propanamide
- 2-bromo-N-[(4-propan-2-ylphenyl)methyl]propanamide
- starbld0028389
- 2-bromo-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
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- Inchi: 1S/C13H18BrNO/c1-9(2)12-6-4-11(5-7-12)8-15-13(16)10(3)14/h4-7,9-10H,8H2,1-3H3,(H,15,16)
- InChI Key: GMCYUJSMLIZOHD-UHFFFAOYSA-N
- SMILES: BrC(C)C(NCC1C=CC(=CC=1)C(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 222
- XLogP3: 3.4
- Topological Polar Surface Area: 29.1
2-Bromo-N-(4-isopropylbenzyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB561732-500mg |
2-Bromo-N-(4-isopropylbenzyl)propanamide; . |
1225666-13-6 | 500mg |
€205.00 | 2024-08-02 | ||
| abcr | AB561732-1g |
2-Bromo-N-(4-isopropylbenzyl)propanamide; . |
1225666-13-6 | 1g |
€237.00 | 2024-08-02 | ||
| abcr | AB561732-5g |
2-Bromo-N-(4-isopropylbenzyl)propanamide; . |
1225666-13-6 | 5g |
€637.00 | 2024-08-02 |
2-Bromo-N-(4-isopropylbenzyl)propanamide Suppliers
2-Bromo-N-(4-isopropylbenzyl)propanamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-Bromo-N-(4-isopropylbenzyl)propanamide
2-Bromo-N-(4-isopropylbenzyl)propanamide (CAS No. 1225666-13-6): A Comprehensive Overview
2-Bromo-N-(4-isopropylbenzyl)propanamide, a compound with the CAS registry number 1225666-13-6, is an organic chemical that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom, an isopropyl group, and a propanamide functional group. The molecule's structure allows for a wide range of applications, particularly in the development of advanced materials and pharmaceutical intermediates.
The synthesis of 2-Bromo-N-(4-isopropylbenzyl)propanamide typically involves multi-step reactions, often starting with the bromination of a suitable precursor. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the molecule's backbone.
One of the most promising applications of 2-Bromo-N-(4-isopropylbenzyl)propanamide lies in its use as an intermediate in drug discovery. The compound's functional groups make it highly versatile, allowing for further modifications to target specific biological pathways. For example, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant properties, making them candidates for novel therapeutic agents.
In addition to its role in pharmaceuticals, 2-Bromo-N-(4-isopropylbenzyl)propanamide has also been investigated for its applications in polymer science. Its ability to undergo polymerization under specific conditions has led to the development of high-performance polymers with tailored mechanical and thermal properties. These materials are being explored for use in advanced composites, electronics, and biomedical devices.
Recent research has also focused on the environmental impact of 2-Bromo-N-(4-isopropylbenzyl)propanamide and its derivatives. Studies have demonstrated that certain formulations can degrade under specific environmental conditions, reducing their persistence in ecosystems. This finding is particularly relevant as industries increasingly prioritize sustainable practices and eco-friendly chemical solutions.
The structural versatility of 2-Bromo-N-(4-isopropylbenzyl)propanamide has also made it a valuable tool in academic research. Chemists have utilized this compound as a building block for constructing complex molecules with intricate architectures. For example, it has been employed in the synthesis of bioactive compounds inspired by natural products, showcasing its potential in natural product total synthesis.
Looking ahead, the continued exploration of 2-Bromo-N-(4-isopropylbenzyl)propanamide is expected to yield further insights into its properties and applications. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to the development of novel materials and therapies that leverage this compound's unique characteristics.
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